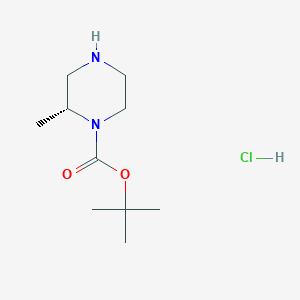

(R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride

説明

“®-tert-Butyl 2-methylpiperazine-1-carboxylate hydrochloride” is a chemical compound with the CAS Number: 1000853-53-1 . It has a molecular weight of 236.74 and its linear formula is C10H21ClN2O2 .

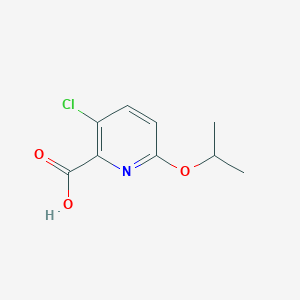

Molecular Structure Analysis

The molecular structure of “®-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride” is represented by the linear formula C10H21ClN2O2 . For a detailed molecular structure analysis, it would be best to refer to a reliable chemical database or a peer-reviewed article.Physical And Chemical Properties Analysis

“®-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride” is a solid at 20°C . It should be stored under an inert gas at a temperature between 0-10°C . It’s sensitive to air, moisture, and heat .科学的研究の応用

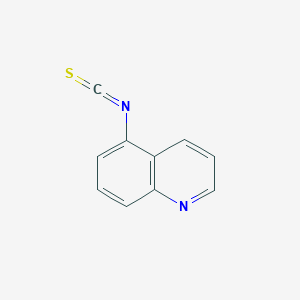

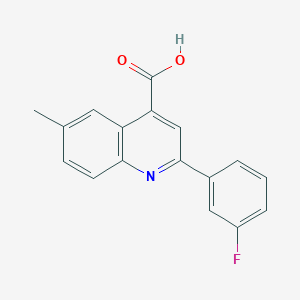

Synthesis of Quinolone Derivatives

(R)-tert-butyl 2-methylpiperazine-1-carboxylate hydrochloride serves as a precursor for synthesizing quinolone derivatives. A study by Liu et al. (2005) involved the synthesis of R and S enantiomers of 7-(3-methylpiperazin-1-yl) quinolone derivatives from (R)- and (S)-tert-butyl 2-methylpiperazine-1-carboxylate. These compounds were evaluated for antibacterial activities against 14 types of bacteria, showcasing the compound's relevance in antimicrobial research (Liu et al., 2005).

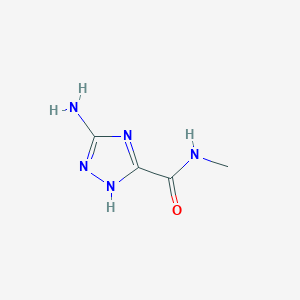

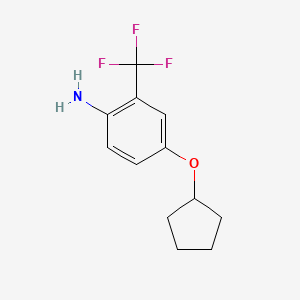

Histamine H4 Receptor Ligands

The compound was used in the synthesis and structure-activity relationship (SAR) studies of 2-aminopyrimidines as ligands for the histamine H4 receptor (H4R). This research, aimed at optimizing potency, led to the discovery of compounds with significant in vitro potency and activity as anti-inflammatory agents and antinociceptive activity in animal pain models, underlining its potential in developing therapeutic agents (Altenbach et al., 2008).

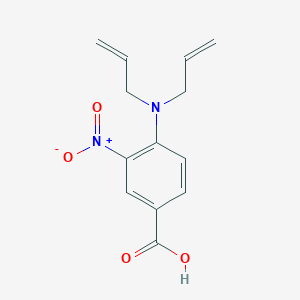

Synthesis of Pipecolic Acid Derivatives

An interesting study by Purkayastha et al. (2010) highlighted the role of tert-butyl (2S,5S)-2-tert-butyl-5-(2-fluoroallyl)-3-methyl-4-oxoimidazolidine-1-carboxylate in synthesizing pipecolic acid derivatives. The vinylfluoro group, as introduced in this compound, acted as an acetonyl cation equivalent under acidic conditions, leading to a series of reactions culminating in the synthesis of pipecolic acid derivatives. This showcases its utility in complex organic synthesis processes (Purkayastha et al., 2010).

Safety and Hazards

作用機序

Target of Action

Piperazines are often found in drugs or bioactive molecules . They are used as a basic and hydrophilic group to optimize the pharmacokinetic properties of the final molecule or as a scaffold to arrange pharmacophoric groups in the proper position in the interaction with the target macromolecules .

Mode of Action

Piperazines mediate their anthelmintic action by generally paralyzing parasites, which allows the host body to easily remove or expel the invading organism . This action is mediated by its agonist effects upon the inhibitory GABA (γ-aminobutyric acid) receptor .

Biochemical Pathways

The specific biochemical pathways affected by piperazines can vary widely depending on the specific compound and its targets. For example, some piperazine derivatives are used in the treatment of intestinal infections .

Pharmacokinetics

The pharmacokinetic properties of piperazines can also vary depending on the specific compound. The piperazine moiety is often used to optimize the pharmacokinetic properties of the final molecule .

Result of Action

The molecular and cellular effects of piperazines can include the paralysis of parasites, as mentioned above .

特性

IUPAC Name |

tert-butyl (2R)-2-methylpiperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N2O2.ClH/c1-8-7-11-5-6-12(8)9(13)14-10(2,3)4;/h8,11H,5-7H2,1-4H3;1H/t8-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CAKKNXNGNSFBHG-DDWIOCJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CNCCN1C(=O)OC(C)(C)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80662443 | |

| Record name | tert-Butyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.74 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1000853-53-1 | |

| Record name | tert-Butyl (2R)-2-methylpiperazine-1-carboxylate--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80662443 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![[1-(3,5-Dimethyl-1h-pyrazol-4-yl)ethyl]methylamine dihydrochloride](/img/structure/B1437892.png)

![2-[(3-Ethoxypropyl)amino]isonicotinic acid](/img/structure/B1437898.png)

![4-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]aniline](/img/structure/B1437899.png)

![2-[(3-fluorophenyl)amino]-N-methylacetamide](/img/structure/B1437903.png)

![9-fluoro-1H,2H,3H,4H,5H,10H-azepino[3,4-b]indole](/img/structure/B1437906.png)